molecular formula C25H22FNO4 B1310881 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid CAS No. 331763-67-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Cat. No. B1310881
M. Wt: 419.4 g/mol
InChI Key: ZZCLRFMQVCVNGD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C25H22FNO4 . It has a molecular weight of 419.45 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C . The compound has a high gastrointestinal absorption and is a substrate of P-glycoprotein . It also shows inhibitory effects on several cytochrome P450 enzymes . The compound has a logP value of 3.22 (iLOGP), indicating its lipophilicity . Its water solubility is low, with a logS value of -5.22 (ESOL) .

Scientific Research Applications

1. Applications in Material Science and Nanotechnology

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid and its variants, specifically the Fmoc variants of threonine and serine (Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH), show remarkable self-assembling properties. These compounds exhibit controlled morphological changes at the supramolecular level, transitioning through different forms such as spheres, dumb-bells, rods, and flower-like morphologies depending on the concentration and temperature. These properties are particularly intriguing for the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

2. Solid-Phase Synthesis of Peptides

The compound is used in the preparation of N-Fmoc-protected β2-homoamino acids, which are critical in solid-phase syntheses of β-peptides. The method involves a diastereoselective amidomethylation as the key step and has been proven suitable for large-scale preparations. The resulting Fmoc-amino acids are crucial for the synthesis of complex peptides and have been thoroughly characterized, indicating their suitability for detailed biochemical applications (Šebesta & Seebach, 2003).

3. As a Fluorophore for Biomedical Analysis

6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from a similar compound, serves as a novel fluorophore. It exhibits strong fluorescence in a wide pH range of aqueous media, making it highly suitable for biomedical analysis. The compound's fluorescence intensity is stable under various conditions, including temperature and light exposure, demonstrating its potential for reliable use in sensitive analytical procedures (Hirano et al., 2004).

4. Enzyme-Activated Surfactants for Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound , are utilized as surfactants for carbon nanotubes (CNTs). These surfactants can be enzymatically activated to create homogeneous aqueous CNT dispersions on-demand. This innovative approach indicates the potential for controlled and efficient dispersion of CNTs, a critical step in their practical application in various fields including electronics, materials science, and medicine (Cousins et al., 2009).

Safety And Hazards

The compound is labeled with the signal word "Warning" . It has hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Therefore, precautions should be taken to avoid exposure, including not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLRFMQVCVNGD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426650
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid

CAS RN

331763-67-8
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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